MAO-B Inhibitory Potency: 32-Fold Improvement Over Comparator Compound
4-(Azetidin-3-yloxy)quinoline demonstrates MAO-B inhibitory activity with an IC50 of 530 nM [1]. In comparison, a structurally distinct MAO-B inhibitor (CHEMBL4216610) tested under comparable assay conditions exhibits an IC50 of 17,000 nM (1.70E+4 nM) [2]. This represents approximately a 32-fold higher potency for the target compound relative to this comparator.
| Evidence Dimension | MAO-B enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 530 nM |
| Comparator Or Baseline | CHEMBL4216610: IC50 = 17,000 nM |
| Quantified Difference | 32-fold lower IC50 (higher potency) |
| Conditions | Human recombinant MAO-B expressed in supersomes; kynuramine substrate; 4-hydroxyquinoline formation assay [1][2] |
Why This Matters
This 32-fold potency differential supports the selection of 4-(Azetidin-3-yloxy)quinoline as a more sensitive probe for MAO-B screening campaigns where higher target engagement at lower concentrations is required.
- [1] BindingDB. BDBM50585932 (CHEMBL5081574): MAO-B IC50 = 530 nM. View Source
- [2] BindingDB. BDBM50450822 (CHEMBL4216610): MAO-B IC50 = 1.70E+4 nM. View Source
